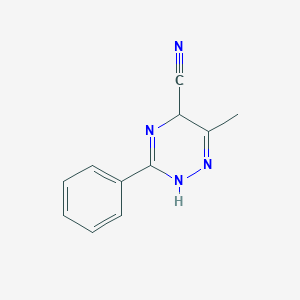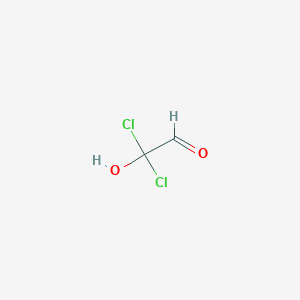
Dichloro(hydroxy)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(hydroxy)acetaldehyde, also known as 2,2-dichloro-1,1-ethanediol, is a chlorinated aldehyde with the chemical formula C₂H₂Cl₂O₂. This compound is a derivative of acetaldehyde, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a hydroxyl group. It is a highly reactive and volatile liquid that is soluble in water, forming hydrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(hydroxy)acetaldehyde can be synthesized through several methods:
Chlorination of Acetaldehyde: This involves the direct chlorination of acetaldehyde in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via the formation of intermediate chlorinated species.
Hypochlorination of 1,2-Dichloroethylene: This method involves the reaction of 1,2-dichloroethylene with chlorine and water, producing this compound as a pure product.
Hydrolysis of Trichloroacetaldehyde: Trichloroacetaldehyde can be hydrolyzed in the presence of water to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of acetaldehyde or paraldehyde. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts such as iron(III) chloride or aluminum trichloride is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(hydroxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dichloroacetic acid.
Reduction: Reduction with lithium aluminum hydride yields dichloroethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for this compound.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Dichloroacetic acid.
Reduction: Dichloroethanol.
Substitution: Various substituted acetaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dichloro(hydroxy)acetaldehyde has several applications in scientific research:
Biology: It is studied for its potential effects on biological systems, particularly its reactivity with biomolecules.
Medicine: It is used in the synthesis of mitotane, a drug used to treat adrenal cortical carcinoma.
Industry: It is used in the production of insecticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dichloro(hydroxy)acetaldehyde involves its high reactivity due to the presence of both aldehyde and hydroxyl functional groups. It can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The compound is also known to form hydrates in aqueous solutions, which can further react with other chemical species .
Comparación Con Compuestos Similares
Similar Compounds
Chloroacetaldehyde: A related compound with one chlorine atom and one hydrogen atom attached to the carbonyl carbon.
Trichloroacetaldehyde: A compound with three chlorine atoms attached to the carbonyl carbon.
Uniqueness
Dichloro(hydroxy)acetaldehyde is unique due to the presence of both chlorine and hydroxyl groups, which impart distinct reactivity and solubility properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propiedades
Número CAS |
851076-61-4 |
|---|---|
Fórmula molecular |
C2H2Cl2O2 |
Peso molecular |
128.94 g/mol |
Nombre IUPAC |
2,2-dichloro-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C2H2Cl2O2/c3-2(4,6)1-5/h1,6H |
Clave InChI |
LCOUNIIIIIWZOM-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C(O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


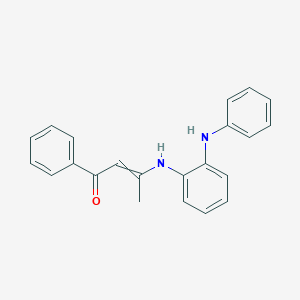

![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
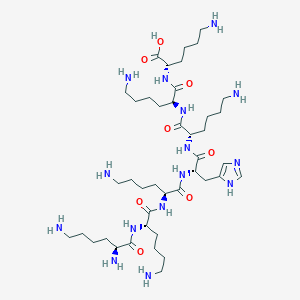

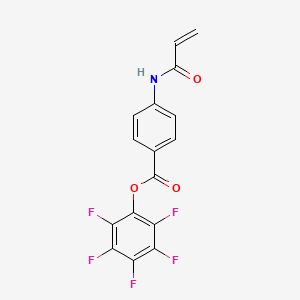
![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)
![2-(3,4-Dimethoxyphenyl)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one](/img/structure/B14197685.png)
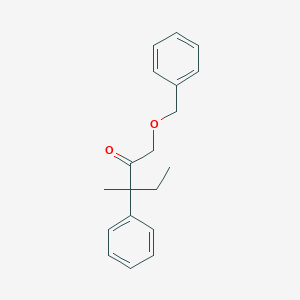

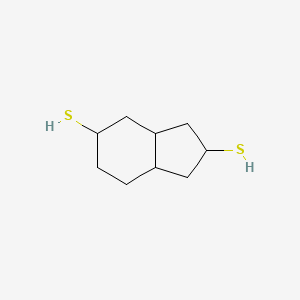
![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)
